Relacin Inhibits E. coli RelA and D. radiodurans Rel/Spo Enzymatic Activity In Vitro
Relacin dose-dependently inhibits the (p)ppGpp synthetase activity of purified RelA from E. coli and Rel/Spo from D. radiodurans. At the highest tested concentration, Relacin achieves approximately 100% inhibition of E. coli RelA and 80% inhibition of D. radiodurans Rel/Spo [1]. This inhibition is direct and ribosome-independent, as confirmed using a RelA mutant (RelAC638F) [2]. The observed potency is comparable to other ppGpp-based inhibitors but with the distinct advantage of cellular activity, which many analogs lack [3].
| Evidence Dimension | % Inhibition of (p)ppGpp Synthesis |
|---|---|
| Target Compound Data | ~100% (E. coli RelA); ~80% (D. radiodurans Rel/Spo) |
| Comparator Or Baseline | Vehicle (DMSO) control: 0% inhibition |
| Quantified Difference | Complete/near-complete inhibition vs. baseline |
| Conditions | In vitro enzymatic assay with purified Rel proteins; concentration range not explicitly stated for this endpoint, but highest concentration used. |
Why This Matters
Demonstrates direct, potent inhibition of the intended molecular target across both Gram-negative and Gram-positive bacterial homologs, establishing mechanistic specificity.
- [1] Wexselblatt, E., et al. (2012). Relacin, a Novel Antibacterial Agent Targeting the Stringent Response. PLoS Pathogens, 8(9), e1002925. View Source
- [2] Wexselblatt, E., et al. (2012). Relacin, a Novel Antibacterial Agent Targeting the Stringent Response. PLoS Pathogens, 8(9), e1002925. View Source
- [3] Syal, K., et al. (2017). Molecular mutagenesis of ppGpp: turning a RelA activator into an inhibitor. Scientific Reports, 7, 41839. View Source
